(Z)-3-(3,4-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
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Description
(Z)-3-(3,4-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15Cl2NO4S2 and its molecular weight is 456.35. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
The compound (Z)-3-(3,4-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one and its derivatives have been explored in various chemical reactions and synthesis processes. For instance, Kandeel and Youssef (2001) described the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the formation of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. This study highlights the potential of such compounds in synthetic organic chemistry and the development of novel chemical entities Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides.
Supramolecular Structures
The research into the supramolecular structures of thiazolidinone derivatives, including those similar to the compound , has shown interesting findings. Delgado et al. (2006) investigated the hydrogen-bonded dimers, chains of rings, and sheets in several (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, demonstrating the compound's potential in the development of advanced materials with unique physical properties Three substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers that can be effectively isolated or linked into chains either by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions.
Antimicrobial and Anticancer Activity
A notable area of application for thiazolidinone derivatives is in antimicrobial and anticancer research. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. Their findings underscore the therapeutic potential of such compounds against various microbial pathogens and cancer cell lines SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES OF THIAZOLIDIN-4-ONE DERIVATIVES.
Molecular Structure Investigation
The molecular structure and properties of this compound-like compounds have been a subject of research. For example, Benhalima et al. (2011) reported the synthesis and X-ray diffraction analysis of a related compound, providing insights into its geometric and electronic structure. Such studies are crucial for understanding the compound's reactivity and potential applications in various fields Synthesis and Molecular Structure Investigation by DFT and X-Ray Diffraction of ARNO.
Properties
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-24-14-6-10(7-15(25-2)17(14)26-3)8-16-18(23)22(19(27)28-16)11-4-5-12(20)13(21)9-11/h4-9H,1-3H3/b16-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYUBZHXYLICS-PXNMLYILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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